

A Technical Guide to the Chemical Properties of Riboflavin-5'-Aldehyde

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Compound of Interest

Compound Name: Vitamin B2 aldehyde

Cat. No.: B1220549

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Introduction

Riboflavin-5'-aldehyde, also known as riboflavininal or **vitamin B2 aldehyde**, is an aldehyde derivative of riboflavin (vitamin B2). It is a key intermediate in the metabolic pathway of riboflavin in some organisms and possesses unique chemical properties owing to the presence of both the isoalloxazine ring system and a reactive aldehyde functional group. This technical guide provides an in-depth overview of the core chemical properties of riboflavin-5'-aldehyde, including its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Quantitative data for riboflavin-5'-aldehyde is not extensively reported in the literature, likely due to its nature as a reactive intermediate. However, its fundamental properties can be inferred from its structure and the well-characterized properties of its parent compound, riboflavin.

Property	Value	Source
IUPAC Name	(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal	PubChem
Synonyms	Riboflavininal, Vitamin B2 aldehyde	
Molecular Formula	C ₁₇ H ₁₈ N ₄ O ₆	PubChem[1]
Molecular Weight	374.34 g/mol	PubChem[1]
Appearance	Yellow to orange-yellow crystalline powder (inferred from riboflavin)	[2]
Solubility	Moderately soluble in water; soluble in alkaline solutions; insoluble in ether, chloroform, and acetone (inferred from riboflavin)[2]	
Melting Point	Not reported. Riboflavin decomposes at ~290 °C.[2]	
Specific Rotation	Not reported.	

Synthesis of Riboflavin-5'-Aldehyde

The primary route for the synthesis of riboflavin-5'-aldehyde is through the enzymatic oxidation of riboflavin.

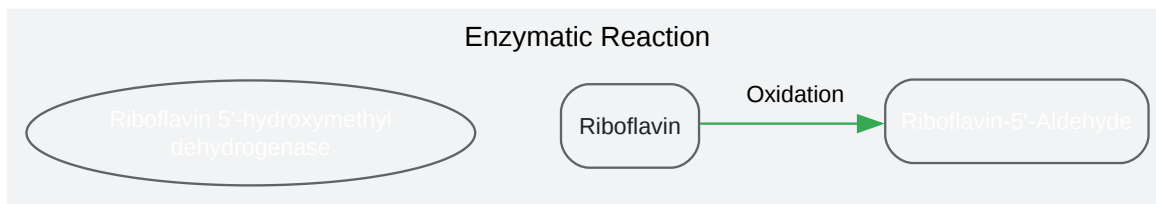
Enzymatic Synthesis

Riboflavin-5'-aldehyde is produced by the action of the enzyme riboflavin 5'-hydroxymethyl dehydrogenase (EC 1.1.1.196). This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin to an aldehyde group.[3][4] This reaction is a key step in the catabolism of riboflavin in certain fungi, such as *Schizophyllum commune*. [3][4]

Experimental Protocol: Enzymatic Synthesis of Riboflavin-5'-Aldehyde (Generalized)

This protocol is a generalized representation based on methodologies for studying flavin-oxidizing enzymes.

- Enzyme Preparation:
 - Obtain or purify riboflavin 5'-hydroxymethyl dehydrogenase from a suitable source (e.g., *Schizophyllum commune*).
 - Prepare a buffered solution of the enzyme at its optimal pH and temperature.
- Reaction Mixture:
 - Prepare a solution of riboflavin in a suitable buffer (e.g., phosphate buffer, pH 7.0).
 - Add any necessary cofactors for the enzyme, if required.
- Initiation and Incubation:
 - Initiate the reaction by adding the enzyme solution to the riboflavin solution.
 - Incubate the reaction mixture at the optimal temperature for a predetermined time.
- Monitoring the Reaction:
 - Monitor the formation of riboflavin-5'-aldehyde using techniques such as HPLC with UV-Vis or fluorescence detection.
- Termination and Purification:
 - Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating).
 - Purify the riboflavin-5'-aldehyde from the reaction mixture using chromatographic techniques such as reversed-phase HPLC.



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Caption: Enzymatic synthesis of riboflavin-5'-aldehyde from riboflavin.

Chemical Reactivity

The chemical reactivity of riboflavin-5'-aldehyde is dominated by the aldehyde functional group and the photosensitive isoalloxazine ring.

- **Oxidation:** The aldehyde group can be further oxidized to a carboxylic acid, forming riboflavinoic acid. This oxidation can occur enzymatically by the same riboflavin 5'-hydroxymethyl dehydrogenase under certain conditions.[4]
- **Reduction:** The aldehyde can be reduced to the corresponding primary alcohol, regenerating riboflavin.
- **Nucleophilic Addition:** The aldehyde group is susceptible to nucleophilic attack, a common reaction for aldehydes.
- **Photodegradation:** Like riboflavin, riboflavin-5'-aldehyde is expected to be sensitive to light. Exposure to UV or visible light can lead to the degradation of the isoalloxazine ring, resulting in various photoproducts.[5][6] The degradation of riboflavin is known to produce lumichrome and lumiflavin.[7]

Spectroscopic Properties

Detailed spectroscopic data for isolated riboflavin-5'-aldehyde is scarce. The following data for riboflavin is provided as a reference. The presence of the aldehyde group in riboflavin-5'-aldehyde would be expected to introduce characteristic signals in its NMR and IR spectra.

Spectroscopic Technique	Riboflavin Data	Expected Changes for Riboflavin-5'-Aldehyde
UV-Vis (in water)	$\lambda_{\text{max}} \approx 223, 267, 373, 444$ nm[8][9]	Minor shifts in λ_{max} are possible due to the electronic effect of the aldehyde group.
^1H NMR (in D_2O)	Signals for the ribityl chain protons and aromatic protons of the isoalloxazine ring.[9]	Appearance of a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm).
^{13}C NMR	Signals corresponding to the carbons of the isoalloxazine ring and the ribityl chain.	Appearance of a characteristic downfield signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm).
Infrared (IR)	Characteristic peaks for O-H, N-H, C=O, and C=C stretching vibrations.	A strong C=O stretching band for the aldehyde group, typically in the region of 1720-1740 cm^{-1} .
Mass Spectrometry	$[\text{M}+\text{H}]^+$ at m/z 377.14	$[\text{M}+\text{H}]^+$ at m/z 375.12

Analytical Methods

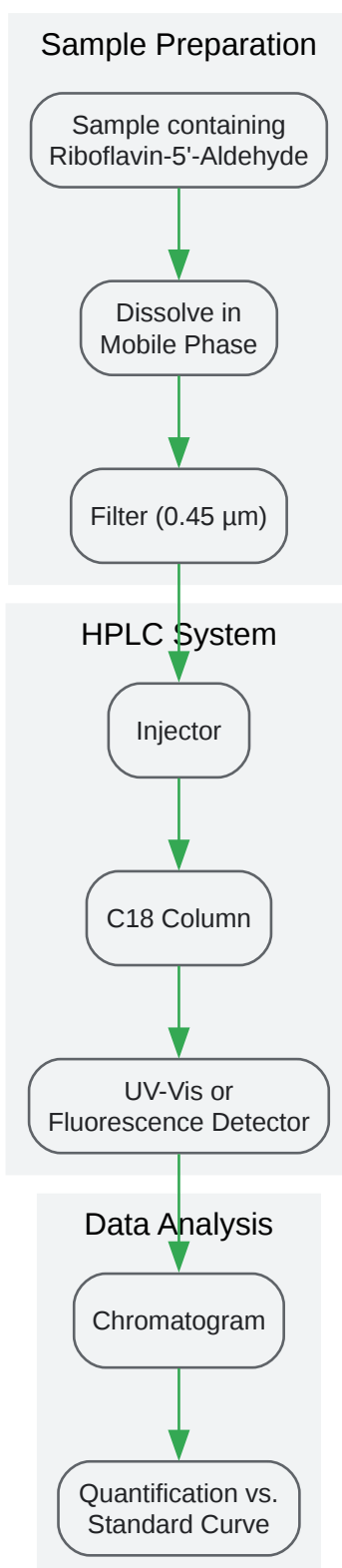
High-performance liquid chromatography (HPLC) is the most common technique for the analysis of riboflavin and its derivatives, including riboflavin-5'-aldehyde.

Experimental Protocol: HPLC Analysis of Riboflavin-5'-Aldehyde (Generalized)

This protocol is a generalized method based on common practices for flavin analysis.[10][11][12]

- Sample Preparation:
 - Dissolve the sample containing riboflavin-5'-aldehyde in a suitable solvent, such as a mixture of the mobile phase.

- Filter the sample through a 0.45 μm filter to remove particulate matter.
- HPLC System:
 - Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 5-7) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation.
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 μL .
- Detection:
 - UV-Vis Detector: Monitor at one of the absorption maxima of the isoalloxazine ring (e.g., 267 nm or 444 nm).
 - Fluorescence Detector: Excite at a wavelength around 445 nm and measure the emission at approximately 525 nm for higher sensitivity and selectivity.
- Quantification:
 - Prepare a standard curve using known concentrations of a purified riboflavin-5'-aldehyde standard.
 - Determine the concentration in the sample by comparing its peak area or height to the standard curve.



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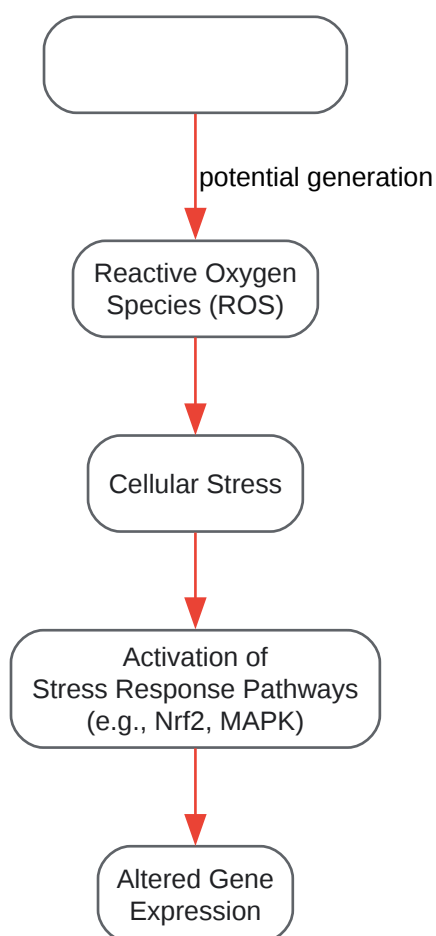
Caption: A generalized workflow for the HPLC analysis of riboflavin-5'-aldehyde.

Biological Role and Signaling Pathways

The direct biological role of riboflavin-5'-aldehyde is not as well-defined as that of riboflavin, FMN, and FAD. It is primarily considered an intermediate in the catabolism of riboflavin in certain organisms.^{[3][4]} However, as a reactive aldehyde, it has the potential to interact with various biological molecules.

Hypothetical Signaling Pathway Involvement

Aldehydes are known to be reactive species that can form adducts with proteins and nucleic acids, potentially leading to cellular stress and signaling pathway activation. The involvement of riboflavin-5'-aldehyde in specific signaling pathways is an area for further research. A hypothetical pathway could involve its interaction with cellular redox systems.



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Caption: Hypothetical signaling pathway involving riboflavin-5'-aldehyde.

Conclusion

Riboflavin-5'-aldehyde is a chemically interesting derivative of riboflavin with a reactive aldehyde functionality. While its biological role appears to be primarily that of a metabolic intermediate, its potential for chemical reactions and interactions within biological systems warrants further investigation. This technical guide provides a summary of the current knowledge on its chemical properties and analytical methods, offering a foundation for researchers and professionals in the fields of biochemistry, pharmacology, and drug development to explore the potential of this and related flavin compounds. Further research is needed to fully elucidate its physicochemical properties, biological activities, and potential involvement in cellular signaling.

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